

Technical Guide: Molecular Weight & Structural Analysis of 3-Chloroindole Derivatives

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Compound of Interest

Compound Name: 2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol

CAS No.: 876708-46-2

Cat. No.: B2373975

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Executive Summary

The 3-chloroindole scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as a core moiety in Factor Xa inhibitors, antiviral agents, and tubulin polymerization inhibitors. The introduction of a chlorine atom at the C3 position significantly alters the physicochemical profile of the parent indole, enhancing lipophilicity (LogP ~3.2) and blocking metabolic oxidation at the electron-rich C3 site.

This technical guide provides a rigorous analytical framework for synthesizing and characterizing 3-chloroindole derivatives. It moves beyond basic characterization to address the specific challenges of distinguishing regioisomers and validating isotopic signatures.

Synthetic Access and Regioselectivity

The Electrophilic Challenge

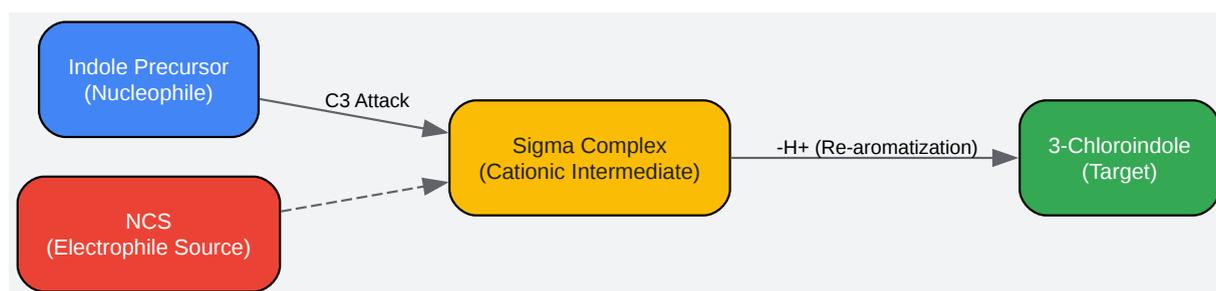
The indole ring is electron-rich, with the C3 position being the most nucleophilic site (highest HOMO density). While this facilitates electrophilic aromatic substitution, controlling mono-chlorination without over-chlorinating or affecting the benzene ring requires precise reagent selection.

N-Chlorosuccinimide (NCS) is the preferred reagent over elemental chlorine (

) or sulfuryl chloride () due to its mild nature and ability to provide a controlled source of electrophilic chlorine ().

Reaction Mechanism & Pathway

The reaction proceeds via the attack of the indole C3 on the electrophilic chlorine of NCS, forming a cationic intermediate (sigma complex), followed by re-aromatization via proton loss.



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Figure 1: Electrophilic aromatic substitution pathway for C3-chlorination of indole.

Molecular Weight & Isotopic Analysis (Mass Spectrometry)

The Chlorine Rule

In Mass Spectrometry (MS), the molecular weight of a 3-chloroindole derivative is not a single number but a distinct isotopic pattern. Unlike Fluorine or Iodine (monoisotopic), Chlorine exists naturally as two stable isotopes:

- : ~75.78% natural abundance
- : ~24.22% natural abundance

Interpreting the Spectrum

For a monochlorinated indole, the MS spectrum will display two molecular ion peaks separated by 2 mass units (m/z).[1][2]

- M Peak (): The base peak (assuming no other dominant fragments).
- M+2 Peak (): Approximately 33% the intensity of the M peak.

Data Table: Theoretical Isotope Distribution (Example: 3-Chloro-1H-indole,

)

| Ion Species | Isotope Composition | Exact Mass (Da) | Relative Abundance | Diagnostic Value |
|-------------|---------------------|-----------------|--------------------|---------------------------|
| M | | 151.02 | 100% | Primary Molecular Ion |
| M+1 | contribution | 152.02 | ~9% | Carbon count verification |
| M+2 | | 153.02 | ~32-33% | Confirms presence of 1 Cl |

“

Critical Validation: If your M+2 peak is ~98% of the M peak, you have likely incorporated Bromine, not Chlorine. If the M+2 peak is <5%, you have failed to chlorinate.

Structural Elucidation (NMR Spectroscopy)

Unequivocal proof of the C3-Cl position requires a combination of ¹H and ¹³C NMR. The primary diagnostic is the loss of the C3-proton signal and the conversion of C3 to a quaternary

carbon.

1H NMR (Proton)[3][4]

- Parent Indole: Displays a characteristic signal for H3 (typically 6.3–6.6 ppm) and H2 (typically 7.0–7.4 ppm).
- 3-Chloroindole: The H3 signal disappears completely. The H2 signal often shifts downfield (deshielding due to the adjacent electronegative Cl) and collapses from a doublet (coupling with H3) to a singlet (or broad singlet due to NH coupling).

13C NMR (Carbon)[3][5]

- C3 Shift: In unsubstituted indole, C3 resonates at ~102 ppm. Upon chlorination, C3 becomes quaternary. While the inductive effect of Cl is electron-withdrawing (deshielding), the "Heavy Atom Effect" and resonance often keep the shift relatively shielded, typically in the range of 104–110 ppm.
- Differentiation: Use DEPT-135 or APT experiments.
 - Parent C3: Positive peak (CH) or Negative (depending on phase).
 - 3-Chloro C3: No signal in DEPT (Quaternary).

2D NMR Workflow

To rigorously distinguish between 2-chloro and 3-chloro isomers:

- HSQC: Confirm H2 is attached to the carbon at ~120-125 ppm.
- HMBC: Look for long-range coupling.
 - The H2 proton will show a strong 2-bond correlation (

) to the quaternary C3-Cl carbon.

- Benzene ring protons (H4) will show a 3-bond correlation (

) to C3.

Solid-State Analysis (X-Ray Crystallography)

For drug development candidates, X-ray crystallography provides the ultimate structural proof and reveals Halogen Bonding.

- Halogen Bonds (X-bonds): The chlorine atom in 3-chloroindole is polarizable. It can act as a Lewis acid (sigma-hole donor) interacting with Lewis bases (carbonyls, nitrogens) in the crystal lattice or protein active sites.
- Geometry: The angle is typically near 180°, characteristic of halogen bonding, distinguishing it from non-specific Van der Waals interactions.

Experimental Protocols

Protocol A: Synthesis of 3-Chloroindole (Standard Scale)

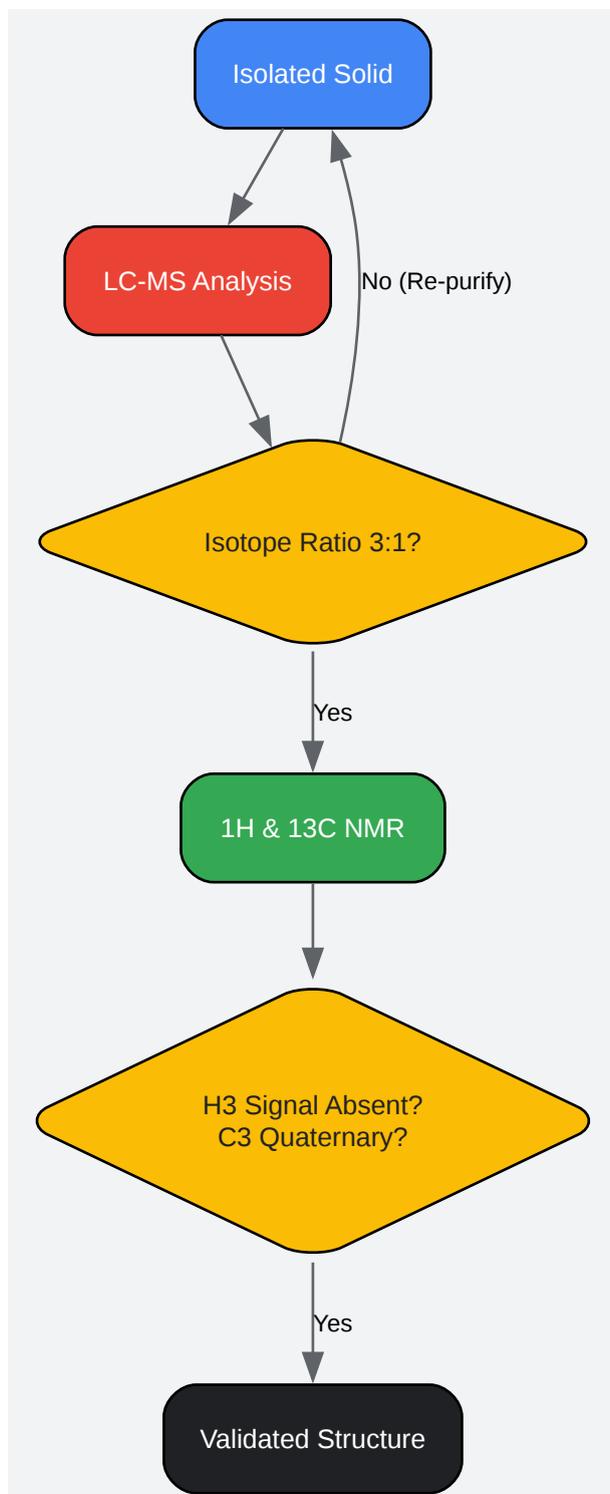
Objective: Monochlorination of indole with high regioselectivity.

- Preparation: Dissolve 1.0 eq of indole in anhydrous DMF (Dimethylformamide) or Acetonitrile. Note: DMF is preferred for solubility.
- Addition: Cool the solution to 0°C. Add 1.05 eq of N-Chlorosuccinimide (NCS) portion-wise over 15 minutes.
 - Why? Slow addition prevents local high concentrations of radical species and minimizes bis-chlorination.
- Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

- Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). Look for the disappearance of the starting indole spot (~0.4) and appearance of a slightly less polar product.
- Workup: Pour reaction mixture into ice-water. The product often precipitates. Filter or extract with Ethyl Acetate. Wash organic layer with water (to remove succinimide byproduct) and brine.
- Purification: Recrystallize from Ethanol/Water or perform flash column chromatography if necessary.

Protocol B: Analytical Validation Workflow

Objective: Confirm identity and purity.



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Figure 2: Decision tree for analytical validation of halogenated heterocycles.

- LC-MS: Inject 5 μ L of 10 ppm solution (MeOH). Verify M and M+2 peaks.^{[1][2][3][4][5]}

- NMR: Dissolve ~10 mg in
or
. Acquire ^1H (16 scans) and ^{13}C (512 scans).
- Melting Point: Compare with literature (typically 98–100°C for parent 3-chloroindole).

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